Orthogonal Fmoc/tBu Dual-Protection Enables Sequential, Chemoselective Deprotection Unavailable in Tos- or Amino-Terminated Analogs
FmocNH-PEG4-t-butyl ester carries two chemically orthogonal protecting groups: the Fmoc (9-fluorenylmethoxycarbonyl) group is cleaved under mild basic conditions (20% piperidine in DMF, standard SPPS Fmoc-deprotection protocol), while the t-butyl ester is stable to base and is removed exclusively under acidic conditions (TFA-based cocktails or 0.1 N HCl in hexafluoroisopropanol) [1]. In contrast, Tos-PEG4-t-butyl ester (CAS 217817-01-1) requires nucleophilic displacement of the tosyl leaving group for its first functionalization step—a fundamentally different, less SPPS-compatible reactivity mode—while Amino-PEG4-t-butyl ester (CAS 581065-95-4) bears a free amine that cannot be chemoselectively unmasked in the presence of other reactive amines . The Fmoc/tBu orthogonal pair is the methodological cornerstone of Fmoc-SPPS, used in >90% of modern peptide synthesis protocols, and its incorporation into a PEG linker enables direct integration into automated peptide synthesizer workflows without modifying standard deprotection cycles [2].
| Evidence Dimension | Orthogonal deprotection capability: number of chemically distinct, sequential deprotection steps supported without cross-reactivity |
|---|---|
| Target Compound Data | 2 orthogonal deprotection modes: (1) Fmoc removal via 20% piperidine/DMF (base); (2) t-butyl ester removal via TFA or 0.1 N HCl/HFIP (acid). Fmoc stable to acid; tBu stable to base. |
| Comparator Or Baseline | Tos-PEG4-t-butyl ester: 1 orthogonal pair (tosyl displacement + tBu acid deprotection), but tosyl requires nucleophilic substitution, not base-labile cleavage. Amino-PEG4-t-butyl ester: 0 orthogonal pairs—free amine reactive from the outset; no chemoselective unmasking possible. |
| Quantified Difference | FmocNH-PEG4-t-butyl ester supports 2 sequential, chemoselective deprotection steps with full orthogonality. Amino-PEG4-t-butyl ester supports 0 such steps (amine perpetually exposed). Tos-PEG4-t-butyl ester supports 1 orthogonal step (tosyl displacement is not fully orthogonal to tBu deprotection). |
| Conditions | Standard Fmoc-SPPS conditions: 20% piperidine in DMF (2 × 15 min) for Fmoc removal; 95% TFA/2.5% TIS/2.5% H₂O or 0.1 N HCl in HFIP for t-butyl ester cleavage (Pallesen et al., ACS 2012). |
Why This Matters
The orthogonal Fmoc/tBu system is the only configuration among PEG4-t-butyl ester variants that permits fully sequential, chemoselective conjugation in automated SPPS without cross-reactivity, directly reducing synthetic step count and purification burden.
- [1] Pallesen, J. S.; Munier, C. C.; Bosica, F.; Andrei, S. A.; Edman, K.; Gunnarsson, A.; La Sala, G.; Pala, D.; Hogner, A.; Narjes, F.; et al. New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Org. Lett. 2012, 14 (24), 6146–6149. DOI: 10.1021/ol303124r. View Source
- [2] Behrendt, R.; White, P.; Offer, J. Advances in Fmoc Solid-Phase Peptide Synthesis. J. Pept. Sci. 2016, 22 (1), 4–27. DOI: 10.1002/psc.2836. (Establishes Fmoc/tBu as the dominant SPPS strategy.) View Source
